molecular formula C13H13BrFNO3 B1526124 1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid CAS No. 1281975-40-3

1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid

Cat. No.: B1526124
CAS No.: 1281975-40-3
M. Wt: 330.15 g/mol
InChI Key: HMMVKGVSNUSGDP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(4-bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrFNO3/c14-10-4-3-8(6-11(10)15)12(17)16-5-1-2-9(7-16)13(18)19/h3-4,6,9H,1-2,5,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMVKGVSNUSGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-bromo-3-fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction where the piperidine ring is reacted with 4-bromo-3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are often the subject of detailed biochemical studies.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid
  • CAS Number : 1281975-40-3
  • Molecular Formula: C₁₃H₁₃BrFNO₃
  • Molecular Weight : 330.15 g/mol

Structural Features :

  • A piperidine ring substituted at position 3 with a carboxylic acid group and at position 1 with a 4-bromo-3-fluorobenzoyl moiety.
  • The bromine and fluorine atoms on the benzoyl group enhance electrophilicity and influence intermolecular interactions such as halogen bonding .

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzoyl/Benzene Moiety

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Notes
This compound 1281975-40-3 C₁₃H₁₃BrFNO₃ 4-Bromo-3-fluoro-benzoyl, -COOH 330.15 High electrophilicity due to halogen atoms; used in medicinal chemistry
1-(4-Bromobenzenesulfonyl)piperidine-3-carboxylic acid 377772-91-3 C₁₂H₁₄BrNO₄S 4-Bromo-benzenesulfonyl, -COOH 356.21 Sulfonyl group enhances stability; potential protease inhibition
1-(4-Methylbenzyl)piperidine-3-carboxylic acid 896047-20-4 C₁₄H₁₉NO₂ 4-Methylbenzyl, -COOH 233.31 Lipophilic substituent improves membrane permeability; no halogen atoms
1-[(4-Aminophenyl)piperidine-3-carboxylic acid 1177345-22-0 C₁₂H₁₆N₂O₂ 4-Aminophenyl, -COOH 236.27 Electron-donating amino group may reduce metabolic stability

Key Observations :

  • Halogen Effects: Bromine and fluorine in the target compound enhance binding to hydrophobic pockets in proteins compared to methyl or amino groups .
  • Functional Group Impact : Sulfonyl groups (e.g., in 377772-91-3) increase polarity and hydrogen-bonding capacity, altering solubility and target selectivity .

Piperidine Ring Modifications

Compound Name CAS Number Molecular Formula Piperidine Substitution Molecular Weight (g/mol) Notes
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid 1119450-52-0 C₁₆H₁₅FN₄O₂ Pyridazinyl ring at position 4 326.32 Heterocyclic extension may enhance kinase inhibition
1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid 1172252-48-0 C₁₇H₁₉N₃O₃ Pyrimidinyl ring at position 3 313.35 Methoxy group improves bioavailability; used in antiviral research
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid 890013-40-8 C₁₀H₁₃N₃O₂ Pyrimidinyl at position 1 207.23 Smaller molecular weight; limited safety data

Key Observations :

  • Heterocyclic Additions : Pyridazine or pyrimidine rings (e.g., 1172252-48-0) introduce planar structures conducive to π-π stacking in enzyme active sites .
  • Positional Effects : Substitution at position 4 (pyridazinyl) versus position 3 (carboxylic acid) alters steric hindrance and binding orientation.

Key Observations :

  • Halogenated compounds (e.g., target compound) generally require stricter safety protocols than non-halogenated analogs .

Biological Activity

1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid is a compound of considerable interest in medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C13_{13}H12_{12}BrFNO2_2 and a molecular weight of approximately 330.15 g/mol. Its structure features a piperidine ring substituted with a 4-bromo-3-fluorobenzoyl group and a carboxylic acid functional group, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially modulating the activity of these targets. This compound may influence various signaling pathways, leading to diverse biological effects, including anti-inflammatory and anticancer properties .

Biological Activity

Recent studies have demonstrated that this compound exhibits significant biological activities:

  • COX Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Neuroleptic Properties : Related compounds have demonstrated neuroleptic effects, indicating potential applications in treating psychiatric disorders .
  • Antitumor Activity : Preliminary data suggest that the compound may possess antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.

Data Table: Comparison of Biological Activities

Compound NameIC50 (µM)Biological ActivityReference
This compoundTBDCOX inhibition
8-Fluoroquinazoline-4-carboxylic Acid168.78Apoptosis induction in MCF-7 cells
1-(4-Fluorobenzoyl)piperidine-2-carboxylic acidTBDEnzyme modulation

Case Studies

  • Neuroleptic Effects : A study focusing on the neuroleptic properties of piperidine derivatives highlighted that compounds similar to this compound exhibit pronounced antipsychotic effects when administered in various formulations, suggesting potential therapeutic applications in mental health disorders .
  • Cancer Research : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents.

Research Findings

Research indicates that the unique combination of bromine and fluorine in this compound enhances its reactivity and selectivity towards biological targets. Ongoing studies are exploring its potential as a lead compound for developing new pharmaceuticals targeting inflammatory diseases and cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid
Reactant of Route 2
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1-(4-Bromo-3-fluorobenzoyl)piperidine-3-carboxylic acid

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